molecular formula C18H23ClFN3O3S B2779185 N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide CAS No. 2380186-80-9

N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide

Cat. No. B2779185
CAS RN: 2380186-80-9
M. Wt: 415.91
InChI Key: TXCPCWHVRMRNJJ-UHFFFAOYSA-N
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Description

N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine and drug development. In

Mechanism of Action

The mechanism of action for N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide involves the inhibition of tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are critical for cell division. By inhibiting tubulin polymerization, this compound disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. Additionally, this compound has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide in lab experiments is its selective cytotoxicity towards cancer cells. This makes it a promising candidate for the development of cancer therapeutics. However, one limitation is that its mechanism of action involves the inhibition of tubulin polymerization, which is also targeted by other anticancer drugs. This may limit its effectiveness as a standalone therapy.

Future Directions

There are several potential future directions for the research and development of N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide. One direction is to explore its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to investigate its potential in combination therapy with other anticancer drugs. Additionally, further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety for clinical use.

Synthesis Methods

The synthesis method for N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide involves the reaction of 3-chloro-4-fluoroaniline with 4-morpholin-4-ylthian-4-ylmethanol in the presence of oxalyl chloride. The resulting intermediate is then treated with N-methylmorpholine N-oxide to yield the final product.

Scientific Research Applications

N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has been found to have potential applications in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells, particularly in breast cancer and lung cancer. Additionally, this compound has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease.

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClFN3O3S/c19-14-11-13(1-2-15(14)20)22-17(25)16(24)21-12-18(3-9-27-10-4-18)23-5-7-26-8-6-23/h1-2,11H,3-10,12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCPCWHVRMRNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-chloro-4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide

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